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Compound of Interest

Compound Name: Tasipimidine

Cat. No.: B611168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and absorption of
tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, in dogs. Tasipimidine is
under investigation for the alleviation of situational anxiety and fear in canines. Understanding
its pharmacokinetic profile is crucial for effective and safe therapeutic application.

Quantitative Pharmacokinetic Data

The oral pharmacokinetic parameters of tasipimidine have been evaluated in dogs under
various conditions. The data presented below is a summary of key findings from available
studies.

Table 1: Single Dose Oral Pharmacokinetics of
Tasipimidine in Fasted and Fed Dogs
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Fasted State (30 Fed State (Dose

Parameter . Reference
pa/kg) not specified)

Oral Bioavailability (F)  ~60% Not Reported [1112]1[3]

Maximum Plasma

) ~5 ng/mL 2.6 ng/mL [1114]

Concentration (Cmax)

Time to Maximum

Plasma Concentration 0.5 - 1.5 hours 0.7 - 6 hours

(Tmax)

Area Under the Curve ~ Comparable to fed Comparable to fasted

(AUC) state state

Terminal Half-life (t%2) 1.7 hours Not Reported

Key Observations:

Tasipimidine exhibits moderate oral bioavailability in fasted dogs.

e The presence of food significantly delays the rate of absorption, as evidenced by a lower
Cmax and a prolonged Tmax.

» Despite the delayed absorption, the total systemic exposure (AUC) to tasipimidine is
comparable between fasted and fed states.

o Systemic exposure to tasipimidine increases in an approximately dose-proportional manner
within the dose range of 10-100 pg/kg.

» No signs of drug accumulation have been observed after repeated administration.

Table 2: Pharmacokinetic Parameters of Tasipimidine (30
pug/kg) Alone and in Combination with Clomipramine (1
mgl/kg) in Dogs (Repeated Dosing)
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e Tasipimidine +
Parameter Tasipimidine Alone . . Reference
Clomipramine

Geometric Mean Geometric Mean
Cmax (ng/mL)

(Range) (Range)
53(3.9-7.2) 7.0(5.4-9.1)
Tmax (h) Median (Range) Median (Range)
0.75(0.5-1.0) 0.75(0.5-1.0)

Geometric Mean Geometric Mean
AUClast (h*ng/mL)

(Range) (Range)
12.3(9.1- 16.6) 17.5(14.1-21.7)

Key Observations:

o After repeated dosing, the co-administration of clomipramine with tasipimidine resulted in a
statistically significant increase in both the maximum plasma concentration (Cmax) and the
total drug exposure (AUClast) of tasipimidine compared to the administration of
tasipimidine alone.

e The time to reach maximum plasma concentration (Tmax) was not affected by the co-
administration of clomipramine.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a
comprehensive understanding of the data generation process.

Pharmacokinetic Study in Fasted and Fed Dogs

o Study Design: A pharmacokinetic study was conducted in dogs to evaluate the oral
bioavailability and the effect of food on the absorption of tasipimidine.

e Animals: Healthy laboratory dogs were used in the studies. Specific details on the breed,
age, and weight were not consistently provided across all source documents.
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e Dosing:

o Fasted State: Dogs were fasted overnight prior to the oral administration of tasipimidine
solution at a dose of 30 pg/kg.

o Fed State: Dogs were fed a standard meal at the time of dosing.

o Intravenous Administration: For the determination of absolute bioavailability, a 10 pg/kg
intravenous bolus dose was administered.

o Sample Collection: Blood samples were collected from the dogs at predetermined time
points following drug administration to characterize the plasma concentration-time profile.
The exact sampling schedule was not detailed in the provided documents.

¢ Analytical Method: Plasma concentrations of tasipimidine were determined using a
validated analytical method, likely liquid chromatography with tandem mass spectrometry
(LC-MS/MS), which is the standard for such bioanalytical studies, although not explicitly
stated in the search results.

o Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the
pharmacokinetic parameters including Cmax, Tmax, AUC, t¥2, and oral bioavailability (F).

Drug-Drug Interaction Study with Clomipramine

o Study Design: A three-phase study was conducted to evaluate the pharmacokinetic
interaction between tasipimidine and clomipramine in six healthy laboratory dogs.

o Phase 1 (Single Dose): Tasipimidine (30 pg/kg) and clomipramine (~1 mg/kg) were
administered once, both as single agents and in combination.

o Phase 2 (Repeated Dose): A twice-daily repeated dosing regimen was employed with the
same doses for 4 days.

o Phase 3 (Reduced Tasipimidine Dose): The repeated dosing schedule was continued for
4 days with a lowered tasipimidine dose of 20 pg/kg and the same clomipramine dose.

o Washout Period: A washout period of 7-10 days was implemented between each phase of
the study.
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o Sample Collection and Analysis: Blood samples were collected to determine the plasma
concentrations of both tasipimidine and clomipramine. The analytical methods and
pharmacokinetic analysis were consistent with standard practices.

Visualizations
Signaling Pathway of Tasipimidine

Tasipimidine acts as a potent and selective alpha-2A adrenoceptor agonist. Its mechanism of
action involves the inhibition of noradrenaline release from noradrenergic neurons, which in
turn blocks the startle reflex and counteracts arousal. This leads to a decrease in central
noradrenergic neurotransmission, resulting in anxiolytic, sedative, and analgesic effects.
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Tasipimidine's Alpha-2A Adrenoceptor Agonist Pathway

Experimental Workflow for a Canine Pharmacokinetic
Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally
administered drug in dogs, based on the methodologies described in the provided literature.
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Canine Oral Pharmacokinetic Study Workflow
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Distribution, Metabolism, and Excretion

 Distribution: Tasipimidine is a highly distributed compound with a volume of distribution of 3
L/kg in dogs. It effectively penetrates the brain tissue, with drug concentrations being higher
in the brain than in plasma after repeated administration. The in vitro binding of tasipimidine
to dog plasma proteins is low, at approximately 17%.

e Metabolism: The metabolism of tasipimidine in dogs primarily occurs through demethylation
and dehydrogenation. The most abundant circulating metabolites are the demethylation and
dehydrogenation products. These metabolites are significantly less potent than the parent
drug.

o Excretion: Tasipimidine is a high-clearance compound and is rapidly eliminated from the
circulation in dogs, with a total clearance of 21 ml/min/kg after a 10 pg/kg intravenous bolus
dose. Approximately 25% of the administered tasipimidine is excreted unchanged in the

urine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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